molecular formula C34H60N12O10 B1228858 Edeine B1 CAS No. 52452-78-5

Edeine B1

Cat. No.: B1228858
CAS No.: 52452-78-5
M. Wt: 796.9 g/mol
InChI Key: MDYFJGJCAHAWTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Composition and Isomeric Variations

The molecular composition of Edeine B1 demonstrates remarkable structural complexity, incorporating multiple specialized amino acid residues and functional groups that contribute to its biological activity. The compound consists of a linear basic oligopeptide antibiotic structure comprising five distinct amino acid residues: isotyrosine, isoserine, α,β-diaminopropionic acid, 2,6-diamino-7-hydroxyazelanic acid, and glycine, combined with an organic base component identified as guanylspermidine. This unique assembly of non-proteinogenic amino acids distinguishes this compound from conventional peptide antibiotics and contributes to its specific interaction patterns with biological targets. The presence of multiple amino and hydroxyl functional groups throughout the molecule enables extensive hydrogen bonding capabilities, while the guanylspermidine moiety provides additional positive charge distribution that facilitates electrostatic interactions with negatively charged ribosomal components.

The structural backbone of this compound incorporates several distinctive features that enhance its biological specificity and stability. The β-tyrosine component contains a hydroxyl group on the aromatic ring, providing opportunities for π-π stacking interactions and hydrogen bond formation with target molecules. The β-serine residue contributes additional hydroxyl functionality, while the α,β-diaminopropionic acid and 2,6-diamino-7-hydroxyazelanic acid residues introduce multiple amino groups that create a positively charged molecular environment. These structural elements work synergistically to create a molecule capable of specific recognition and binding to ribosomal RNA components, particularly within the E-site region of the 30S ribosomal subunit.

Regarding isomeric variations, this compound exists as part of a larger family of edeine compounds that exhibit structural similarities with important functional differences. The edeine family includes both A and B subtypes, with each subtype further divided into active α-isomers and inactive β-isomers. This compound represents the active α-isomer of the B subtype, while Edeine B2 constitutes the corresponding inactive isomer. The structural distinction between these isomers relates to the stereochemical configuration of specific amino acid residues, particularly affecting the spatial arrangement of functional groups responsible for target recognition and binding affinity.

Table 1: Molecular Composition Data for this compound

Property Value Source
Molecular Formula C34H60N12O10 PubChem
Molecular Weight 796.9 g/mol PubChem
Linear Structure Yes Multiple sources
Amino Acid Components 5 residues Literature
Organic Base Guanylspermidine Literature

The comparative analysis between this compound and its inactive isomer B2 reveals subtle but functionally significant structural differences. While both compounds share identical molecular compositions and connectivity patterns, the stereochemical arrangement of specific chiral centers determines their biological activity profiles. These stereochemical variations affect the three-dimensional conformation of the molecules and their ability to interact effectively with ribosomal binding sites, highlighting the importance of precise structural configuration in determining biological function.

Properties

CAS No.

52452-78-5

Molecular Formula

C34H60N12O10

Molecular Weight

796.9 g/mol

IUPAC Name

6-amino-2-[[3-amino-2-[[3-[[3-amino-3-(4-hydroxyphenyl)propanoyl]amino]-2-hydroxypropanoyl]amino]propanoyl]amino]-9-[[2-[3-[4-(diaminomethylideneamino)butylamino]propylamino]-2-oxoethyl]amino]-7-hydroxy-9-oxononanoic acid

InChI

InChI=1S/C34H60N12O10/c35-17-25(46-32(54)27(49)18-43-28(50)15-23(37)20-7-9-21(47)10-8-20)31(53)45-24(33(55)56)6-3-5-22(36)26(48)16-29(51)44-19-30(52)41-14-4-12-40-11-1-2-13-42-34(38)39/h7-10,22-27,40,47-49H,1-6,11-19,35-37H2,(H,41,52)(H,43,50)(H,44,51)(H,45,53)(H,46,54)(H,55,56)(H4,38,39,42)

InChI Key

MDYFJGJCAHAWTD-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(CC(=O)NCC(C(=O)NC(CN)C(=O)NC(CCCC(C(CC(=O)NCC(=O)NCCCNCCCCN=C(N)N)O)N)C(=O)O)O)N)O

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)NCC(C(=O)NC(CN)C(=O)NC(CCCC(C(CC(=O)NCC(=O)NCCCNCCCCN=C(N)N)O)N)C(=O)O)O)N)O

Synonyms

edeine B
edeine B sulfate
edeine B1

Origin of Product

United States

Preparation Methods

DE-32 OH-Cellulose Column Chromatography

The Edeine complex is fractionated into components (F, D, B, A) using DE-32 OH-cellulose columns (2.6 × 100 cm) under hydrostatic pressure (0.8–1.0 m/m bed height). Elution parameters:

  • Eluent : Water or 0.5 M ammonia

  • Monitoring : TLC in solvent systems 5* (chloroform:methanol:ammonia, 2:2:1) and 3* (butanol:acetic acid:water, 4:1:1).

This compound elutes after edeine D, identified by its TLC Rf (0.29 in system 5*). Fractions are neutralized with p-toluenesulfonic acid and lyophilized.

Sephadex LH-20 Gel Filtration

Further purification employs Sephadex LH-20 columns with 50% aqueous methanol. This compound p-toluenesulfonate is converted to the sulfate form using triethylamine sulfate, yielding 341 units/mg activity.

Advanced Purification and Structural Validation

Affinity Chromatography

This compound binds selectively to FtsZ protein and ribosomal subunits. An this compound-affinity column elutes FtsZ (42 kDa) and ribosomal proteins (L1, L2, S3, etc.) using phosphate-buffered saline containing 1 mM this compound. Western blotting with anti-FtsZ antibodies confirms interaction specificity.

High-Performance Liquid Chromatography (HPLC)

Final purity is verified via reverse-phase HPLC (C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient). This compound exhibits a retention time of 12.3 minutes, correlating with >98% purity.

Analytical Characterization of this compound

Elemental Analysis

Lyophilized this compound sulfate is subjected to elemental analysis, yielding results consistent with theoretical values:

ElementCalculated (%)Found (%)
C41.7941.65
H6.606.72
N17.2017.05
S6.566.48

Spectroscopic Techniques

  • NMR : 1H^1H-NMR (500 MHz, D2_2O) confirms the presence of isoserine (δ 3.89 ppm), glycine (δ 3.56 ppm), and guanylspermidine (δ 8.12 ppm).

  • FAB-MS : A molecular ion peak at m/z 1,289.6 [M+H]+^+ aligns with the molecular formula C52_{52}H89_{89}N21_{21}O16_{16}S.

Bioactivity Assays

Antibacterial activity is quantified using the agar diffusion method:

logN=(log4)ab\log N = \frac{(\log 4) - a}{b}

where a=(B2B1)(W2W1)a = (B_2 - B_1) - (W_2 - W_1) and b=(B2B1)(W2W1)b = (B_2 - B_1) - (W_2 - W_1). this compound inhibits Bacillus subtilis at 0.5 μg/ml, with a lethal dose (LD50_{50}) of 2.1 μg/ml.

Optimization Challenges and Yield Improvements

Fermentation Scalability

Increasing broth volume beyond 50 liters reduces activity recovery to 70–75%, necessitating enhanced aeration and pH control.

Chromatographic Resolution

DE-32 OH-cellulose columns require precise ammonia gradients to prevent co-elution of edeines B1 and D. Implementing stepwise elution (0.1–0.5 M ammonia) improves resolution by 15% .

Chemical Reactions Analysis

Types of Reactions

Edeine B1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions

Common reagents used in the chemical reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve controlled temperatures, pH levels, and reaction times to ensure optimal yields and product purity.

Major Products Formed

The major products formed from the chemical reactions of this compound include modified peptides with enhanced antimicrobial and anticancer properties. These modifications can improve the compound’s stability, bioavailability, and efficacy.

Scientific Research Applications

Antibacterial Properties

Edeine B1 exhibits remarkable antibacterial activity, particularly against Gram-positive bacteria. Its mechanism of action primarily involves binding to the ribosomal P site, which disrupts protein synthesis by blocking the initiation of translation. This action is similar to that of other ribosome-targeting antibiotics, making this compound a valuable candidate in the fight against antibiotic-resistant strains.

Case Study: Inhibition of Bacillus subtilis

In a study examining the effects of this compound on Bacillus subtilis, it was found that the compound inhibits FtsZ polymerization, a crucial protein for bacterial cell division. The study reported a DVC50 (50% decrease in viable cells) of 32 µM for the parent strain and 10 µM for a temperature-sensitive mutant strain. These findings highlight this compound's potential as an effective antibacterial agent against specific bacterial pathogens .

Antifungal Activity

Recent research has revealed the antifungal capabilities of this compound, particularly against plant pathogenic fungi like Fusarium graminearum. The compound has been shown to inhibit mitochondrial respiration in fungal cells, leading to reduced virulence and growth.

Case Study: Efficacy Against Fusarium graminearum

A study demonstrated that this compound significantly downregulated mitochondrial-related genes in Fusarium graminearum, resulting in a marked reduction in fungal growth. When treated with this compound at concentrations of 5 and 10 µg/mL, fluorescence intensity from germinated conidia decreased by 72% and 91%, respectively. This suggests that this compound could serve as an effective biocontrol agent for managing plant diseases caused by this pathogen .

Enhancement of Antibiotic Production

The biosynthesis of this compound can be enhanced through genetic manipulation. The overexpression of the gene edeB, which encodes a transcriptional regulator, has been shown to increase Edeine production significantly.

Data Table: Effects of Gene Manipulation on Edeine Production

Gene ManipulationIncrease in Edeine Production
Overexpression of edeB92.27% increase
edeB deletion18% decrease
edeB complementation20.43% increase

This data underscores the potential for biotechnological applications in increasing antibiotic yields for therapeutic use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Edeines share a core scaffold but differ in functional groups and side chains, influencing their polarity, solubility, and retention in reverse-phase chromatography .

Compound Molecular Formula Molar Mass (g/mol) Key Structural Features Chromatographic Retention
Edeine B1 C₃₄H₆₀N₁₂O₁₀ 796.4555 DAHAA, DAPA, guanine-serine conjugate Moderate (1.165 min)
Edeine A C₃₃H₅₈N₁₀O₁₀ 754.4337 Similar backbone, lacks DAHAA modifications Shorter (1.182 min)
Edeine D C₃₃H₅₈N₁₀O₉ 738.4388 Carboxyl group absence Low (1.165 min)
Edeine F C₃₄H₆₀N₁₂O₉ 780.4606 Similar to B1, lacks one oxygen atom Longer (1.708 min)

Key Observations :

  • This compound and F share nearly identical masses but differ in oxygen content, affecting binding specificity .
  • Edeine D’s carboxyl group removal enhances stability in alkaline conditions .

Key Insights :

  • This compound uniquely targets both prokaryotic (FtsZ) and eukaryotic (mitochondrial) systems, unlike edeines A/D .
  • Edeine A ’s DNA synthesis inhibition is distinct from B1’s cell division blockade .
  • Synthetic edeine analogs (e.g., A2hp-modified D) retain activity while overcoming solubility or stability issues .

Q & A

Q. How can in silico modeling improve the prediction of this compound’s interaction with eukaryotic ribosomes, given its prokaryotic specificity?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) using cryo-EM structures of yeast 80S ribosomes. Compare binding free energies with prokaryotic 70S ribosomes to identify critical rRNA motifs (e.g., H69 helix) that confer selectivity .

Methodological Notes

  • Data Contradiction Analysis : When conflicting results arise (e.g., DNA vs. translation inhibition), cross-validate using orthogonal techniques (e.g., single-molecule imaging) and control for experimental variables like growth phase or nutrient availability .
  • Reproducibility : Adhere to Beilstein Journal guidelines: document experimental parameters (pH, temperature) in detail and deposit raw data (spectra, MIC values) in supplementary materials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.